3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2639445-92-2
VCID: VC11549158
InChI: InChI=1S/C6H14N2O.2ClH/c1-8(2)5-6(9)3-7-4-6;;/h7,9H,3-5H2,1-2H3;2*1H
SMILES:
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11 g/mol

3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride

CAS No.: 2639445-92-2

Cat. No.: VC11549158

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride - 2639445-92-2

Specification

CAS No. 2639445-92-2
Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
IUPAC Name 3-[(dimethylamino)methyl]azetidin-3-ol;dihydrochloride
Standard InChI InChI=1S/C6H14N2O.2ClH/c1-8(2)5-6(9)3-7-4-6;;/h7,9H,3-5H2,1-2H3;2*1H
Standard InChI Key CXFPZYYYLPZTOZ-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1(CNC1)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a four-membered azetidine ring substituted at the 3-position with a hydroxyl group and a dimethylamino-methyl moiety. The dihydrochloride salt introduces two chloride counterions, which protonate the dimethylamino group, improving aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₅Cl₂N₂O
Molecular Weight217.11 g/mol
Melting Point169–173 °C (base form)
Boiling Point144.5 °C (base form)
SolubilityHighly soluble in water

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride typically involves multi-step organic reactions, starting from azetidine precursors. Key steps include:

  • Ring Formation: Cyclization of γ-chloroamines or epoxide intermediates to construct the azetidine ring .

  • Functionalization: Introduction of the dimethylamino-methyl group via nucleophilic substitution or reductive amination .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

A representative procedure involves reacting 3-azetidinone with dimethylamine under reducing conditions, followed by hydroxylation and salt formation .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1LiAlH₄, THF, refluxReduction of azetidinone
2Dimethylamine, NaBH(OAc)₃, CH₂Cl₂Alkylation of amine
3HCl (gaseous), ethanolSalt formation

Physicochemical and Pharmacokinetic Properties

Stability and Solubility

The dihydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL) compared to the free base, facilitating intravenous administration. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months).

Absorption and Metabolism

In vitro studies suggest moderate plasma protein binding (∼70%) and hepatic metabolism via cytochrome P450 enzymes . The compound demonstrates a half-life of 2.5–4 hours in rodent models, with renal excretion as the primary elimination route.

Pharmacological Applications

Kinase Inhibition

3-[(Dimethylamino)methyl]azetidin-3-ol dihydrochloride acts as a potent kinase inhibitor, targeting enzymes such as EGFR and MTAP (methylthioadenosine phosphorylase) . Preclinical studies show IC₅₀ values of <100 nM against EGFR mutants associated with non-small cell lung cancer .

Table 3: Select Biological Activity Data

TargetIC₅₀ (nM)Model SystemSource
EGFR L858R45In vitro kinase assay
MTAP120Enzyme inhibition
P. falciparum5.8Parasite growth assay

Anticancer Activity

The compound inhibits cancer cell proliferation by disrupting nucleotide salvage pathways and inducing apoptosis . In xenograft models, daily dosing (10 mg/kg) reduced tumor volume by 62% over 21 days.

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